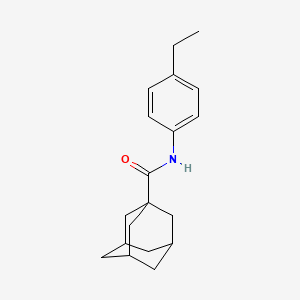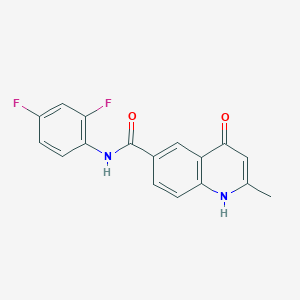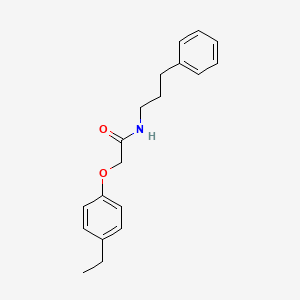![molecular formula C12H6N4O5 B5091871 1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B5091871.png)
1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one (DNQX) is a chemical compound that belongs to the family of quinazolinone derivatives. DNQX is commonly used in scientific research as an antagonist of glutamate receptors, specifically AMPA and kainate receptors. This compound is known for its ability to block the activity of these receptors, which are involved in the regulation of synaptic plasticity, learning, and memory.
Wirkmechanismus
1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one acts as a competitive antagonist of AMPA and kainate receptors by binding to the glutamate binding site on these receptors. By blocking the activity of these receptors, 1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one prevents the activation of downstream signaling pathways that are involved in synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects
1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one has been shown to have a number of biochemical and physiological effects. In animal studies, 1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one has been shown to impair learning and memory, reduce seizure activity, and protect against neurodegeneration. 1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one in lab experiments is its high potency and selectivity for AMPA and kainate receptors. This allows researchers to specifically target these receptors without affecting other glutamate receptors. However, one limitation of using 1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one is its potential toxicity, which can vary depending on the dose and duration of exposure.
Zukünftige Richtungen
There are a number of future directions for research involving 1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one. One area of interest is the development of novel compounds that target AMPA and kainate receptors with greater selectivity and reduced toxicity. Another direction is the investigation of the role of glutamate receptors in the pathogenesis of neurodegenerative diseases, and the potential use of glutamate receptor antagonists as therapeutic agents. Finally, the use of 1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one in combination with other compounds, such as NMDA receptor antagonists, may provide new insights into the complex mechanisms underlying synaptic plasticity and learning.
Synthesemethoden
The synthesis of 1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one involves the reaction of 2,4-dinitroaniline with ethyl 2-oxo-2-(phenylamino)acetate in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with sodium hydroxide to obtain 1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one. The yield of this synthesis method is generally high, and the purity of the product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one is widely used in scientific research as an antagonist of AMPA and kainate receptors. This compound is commonly used to investigate the role of glutamate receptors in synaptic plasticity, learning, and memory. 1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one has also been used to study the effects of glutamate receptor antagonists on neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1,3-dinitropyrido[2,1-b]quinazolin-11-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N4O5/c17-12-11-8(13-10-3-1-2-4-14(10)12)5-7(15(18)19)6-9(11)16(20)21/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJPGKWTTUJPCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202311 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-7-[(2-methoxy-5-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5091790.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5091793.png)
![11-(2,4-dimethoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5091801.png)
![6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5091805.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5091819.png)
![N-methyl-1-[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]-N-(2-pyrazinylmethyl)methanamine](/img/structure/B5091820.png)



![1-sec-butyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate](/img/structure/B5091852.png)
![3-bromo-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B5091878.png)
![N-{1-[1-(3-butenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methylphenyl)urea](/img/structure/B5091883.png)
![4-(3-{1-[(3,5-dimethyl-4-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)-6-methoxypyrimidine](/img/structure/B5091888.png)